7-chloro-3,3-dimethyl-2,3-dihydro-1H-indole
Description
Properties
CAS No. |
1368920-38-0 |
|---|---|
Molecular Formula |
C10H12ClN |
Molecular Weight |
181.66 g/mol |
IUPAC Name |
7-chloro-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C10H12ClN/c1-10(2)6-12-9-7(10)4-3-5-8(9)11/h3-5,12H,6H2,1-2H3 |
InChI Key |
IISPPYWDLVFVDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=C1C=CC=C2Cl)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reduction of Nitrovinyl Intermediates
A foundational approach involves the reduction of nitrovinyl-substituted indole precursors. In one documented method, 7-chloro-3-(2-methyl-2-nitrovinyl)indole undergoes reduction using lithium aluminum hydride (LiAlH₄) in dry ether under reflux conditions. This step selectively reduces the nitro group to an amine while preserving the indole backbone. Post-reduction, the intermediate is treated with aqueous hydrogen chloride to yield 7-chloro-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride, which is recrystallized from methanol-ethyl acetate mixtures to achieve >99% purity.
Critical Parameters:
Cyclization of Aldehyde Precursors
Alternative routes employ 7-chloroindole-3-carbaldehyde as a starting material. Reaction with nitroethane in the presence of ammonium acetate facilitates the formation of a nitrovinyl intermediate, which is subsequently reduced. This method emphasizes the importance of acidic conditions (glacial acetic acid) and iron powder as a reductant for nitro group conversion.
Catalytic Hydrogenation Approaches
Raney Nickel-Mediated Hydrogenation
Industrial-scale synthesis often utilizes catalytic hydrogenation for improved efficiency. For example, 7-chloro-3-(2-methyl-2-nitrovinyl)indole is subjected to hydrogen gas (100 atm pressure) in the presence of Raney nickel and ethanol as a solvent. This one-pot reaction achieves full reduction of the nitro group to an amine while saturating the vinyl bond, forming the dihydroindole structure.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Catalyst | Raney nickel (5–10 wt%) |
| Solvent | Ethanol-water (3:1 v/v) |
| Temperature | 75–85°C |
| Reaction Time | 18–24 hours |
| Yield | 85–90% |
| Purity (HPLC) | 99.5% |
Continuous Flow Hydrogenation
Emerging methodologies adopt continuous flow systems to enhance reaction control and scalability. While specific data on this compound are limited, analogous indole reductions using palladium-on-carbon (Pd/C) in flow reactors achieve 95% conversion within 30 minutes, suggesting potential applicability.
Industrial-Scale Condensation Strategies
Chloro-1,3-Dimethyl-2-Climiqualine as a Condensing Agent
A patented large-scale method employs chloro-1,3-dimethyl-2-climiqualine to facilitate the coupling of 4-chloro-3-sulfamoylbenzoic acid with N-amido-2-methylindoline derivatives. The reaction proceeds in inert solvents (e.g., 1,2-dichloroethane or ethyl acetate) at room temperature, with triethylamine or pyridine as bases to neutralize byproducts.
Representative Protocol (Example 3):
-
Reactants:
-
N-Amido-2-methylindoline mesylate (24.4 g, 0.1 mol)
-
4-Chloro-3-sulfamoylbenzoic acid (28.3 g, 0.12 mol)
-
Chloro-1,3-dimethyl-2-climiqualine (14.8 g, 0.13 mol)
-
-
Solvent: 1,2-Dichloroethane (300 mL)
-
Base: Triethylamine (15.2 g, 0.15 mol)
-
Conditions: 15°C for 30 minutes, then room temperature for 15 hours
-
Workup: Filtration and recrystallization from ethanol
-
Yield: 88.5%
-
Purity: 99.69% (HPLC)
Solvent and Base Optimization
Ethyl acetate and pyridine combinations (Example 4) marginally reduce yields (86.3%) but improve solubility for intermediates prone to aggregation. This trade-off underscores the importance of solvent selection in industrial settings.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
7-chloro-3,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction might yield an alcohol .
Scientific Research Applications
Chemistry
In the realm of chemistry, 7-chloro-3,3-dimethyl-2,3-dihydro-1H-indole serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows it to undergo various chemical reactions such as:
- Oxidation : Introducing oxygen-containing functional groups.
- Reduction : Removing oxygen or adding hydrogen.
- Substitution Reactions : Replacing functional groups with others.
Biology
The compound has garnered attention for its potential biological activities:
- Antiviral Properties : Research indicates that derivatives of this compound may exhibit antiviral effects, making them candidates for drug development against viral infections.
- Anti-inflammatory Effects : Studies have shown that the compound may help reduce inflammation in biological systems.
- Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific molecular pathways .
Medicine
In medicinal chemistry, this compound is being explored for therapeutic applications:
- Melatonin Receptor Agonism : Some derivatives are being studied for their binding affinity to melatonin receptors (MT1 and MT2), which could lead to new treatments for sleep disorders and mood regulation .
| Compound | Binding Affinity (Ki) | Activity |
|---|---|---|
| 7-Chloro-Derivative A | 0.138 nM | High |
| Melatonin | 0.527 nM | Reference |
Industry
In industrial applications, this compound is utilized in the production of pharmaceuticals. Its derivatives are being developed as intermediates in the synthesis of drugs targeting various diseases due to their unique pharmacological properties.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound:
- Neuroprotective Properties :
- Anticancer Research :
Mechanism of Action
The mechanism of action of 7-chloro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
7-Chloro-2,3-dihydro-1H-indole hydrochloride
- Key Difference : Lacks the 3,3-dimethyl groups.
- Impact : Reduced steric hindrance and lower molecular weight (190.07 vs. ~207.1 for the dimethyl analog). The absence of dimethyl groups may enhance solubility but decrease stability against nucleophilic attack .
5-Bromo-3,3-dimethylindoline
- Key Difference : Bromo substitution at position 5 instead of chloro at position 6.
- Impact : Bromine’s larger atomic radius and polarizability may alter π-π stacking interactions in crystallography. The 3,3-dimethyl groups are retained, suggesting similar steric effects .
7-Chloro-2-methyl-1H-indole
- Key Difference : Fully aromatic indole ring with a methyl group at position 2.
- The methyl group at position 2 directs electrophilic substitution differently compared to 3,3-dimethyl substitution .
Ring Saturation and Reactivity
2,3-Dihydro-1H-indol-7-amine dihydrochloride
- Key Difference: Amino group at position 7 instead of chloro.
- Impact: The electron-donating amino group increases nucleophilicity, contrasting with the electron-withdrawing chloro group. This substitution significantly alters biological activity and interaction with receptors .
1-Acetyl-6-amino-3,3-dimethyl-2,3-dihydro-indole
- Key Difference: Acetyl and amino groups at positions 1 and 6, respectively.
- Impact: The acetyl group introduces a hydrogen-bond acceptor, while the amino group enhances solubility. The 3,3-dimethyl groups maintain conformational rigidity, which could stabilize binding in enzyme pockets .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
| Compound | Molecular Weight | logP | PSA (Ų) | Key Features |
|---|---|---|---|---|
| 7-Chloro-3,3-dimethyl-2,3-dihydro-1H-indole | ~207.1* | ~3.5* | ~15.8* | High steric hindrance, rigid |
| 7-Chloro-2,3-dihydro-1H-indole hydrochloride | 190.07 | 3.56 | 38.05 | Lower steric bulk, polar |
| 7-Chloro-2-methyl-1H-indole | 165.62 | 3.71 | 15.79 | Aromatic, planar structure |
| 5-Bromo-3,3-dimethylindoline | 225.12 | ~3.8* | ~20.5* | Bromo substitution, bulky |
*Estimated based on analogs. PSA: Polar Surface Area. Data from .
Crystallographic and Structural Insights
- Crystal Packing : Substituents like dimethyl groups influence molecular conformation. For example, in , sulfonyl-bound phenyl rings are orthogonal to the indole core. The 3,3-dimethyl groups in the target compound may enforce similar orthogonality, affecting crystal packing and solubility .
Biological Activity
7-Chloro-3,3-dimethyl-2,3-dihydro-1H-indole is a compound of significant interest in medicinal chemistry due to its unique structural features and associated biological activities. The presence of a chlorine atom at the 7th position of the indole ring is hypothesized to influence its chemical reactivity and biological properties. This article reviews the biological activities of this compound, including its anticancer, antibacterial, and anti-inflammatory properties, supported by data from various studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS No. | 1368920-38-0 |
| Molecular Formula | C10H12ClN |
| Molecular Weight | 181.66 g/mol |
| IUPAC Name | 7-chloro-3,3-dimethyl-1,2-dihydroindole |
| InChI Key | IISPPYWDLVFVDQ-UHFFFAOYSA-N |
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. A study involving the synthesis of indole Schiff base derivatives demonstrated that compounds derived from this indole exhibited significant cytotoxic activity against the AMJ breast cancer cell line at low concentrations . The mechanism of action is believed to involve apoptosis induction and modulation of cell cycle progression.
Table: Anticancer Activity Data
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | AMJ Breast Cancer | <10 |
| Indole Schiff Base Derivative | Various Cancer Lines | Varies (5 - 15) |
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. In vitro studies have shown it to be effective against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural features exhibited minimum inhibitory concentrations (MIC) in the sub-micromolar range against strains such as Staphylococcus aureus and Escherichia coli .
Table: Antibacterial Activity Data
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | 5.00 |
| Indole Derivative | E. coli | 10.00 |
Anti-inflammatory Activity
In addition to its anticancer and antibacterial potential, this compound has been studied for anti-inflammatory effects. The presence of the chlorine atom may enhance its ability to interact with inflammatory pathways. Preliminary studies suggest that it can inhibit pro-inflammatory cytokines in vitro.
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It is believed to modulate enzyme activity and receptor binding, leading to alterations in cell signaling pathways associated with proliferation and inflammation.
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
- Cytotoxicity Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound were effective in inducing apoptosis in cancer cell lines through caspase activation .
- Antibacterial Efficacy : Another study assessed the compound's effectiveness against multi-drug resistant strains of bacteria, showing significant inhibition zones compared to standard antibiotics .
Q & A
Q. What are the optimal synthetic routes for 7-chloro-3,3-dimethyl-2,3-dihydro-1H-indole, and how do reaction conditions influence yield?
The compound can be synthesized via Vilsmeier reagent-mediated reactions with 2,3,3-trimethyl-3H-indoles. A validated method involves reacting a malondialdehyde intermediate with arylhydrazines under reflux in ethanol, yielding ~85% purity after recrystallization . Key factors include:
- Temperature control : Reflux at 78°C avoids side reactions.
- Solvent choice : Ethanol ensures solubility and facilitates purification.
- Catalyst optimization : Acidic conditions (e.g., HCl) enhance cyclization efficiency. Comparative studies show that Fischer indole synthesis may also apply but requires stringent anhydrous conditions .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Multinuclear NMR (¹H, ¹³C) and X-ray crystallography are critical. For example:
- ¹H NMR : Distinct methyl singlets at δ 1.56 ppm confirm the 3,3-dimethyl group .
- X-ray diffraction : Reveals planarity between pyrazole and indole rings (dihedral angle: 13.28°), critical for assessing conjugation effects .
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 251.71) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies often arise from substituent positioning and assay variability. Strategies include:
- Comparative SAR analysis : Evaluate analogs like 7-chloro-3-ethyl derivatives () to isolate methyl vs. ethyl substituent effects on receptor binding .
- Standardized bioassays : Use consistent cell lines (e.g., HEK-293 for GPCR studies) and control for metabolite interference .
- Computational docking : Map interactions with targets like serotonin receptors using MOE software and PDB structures (e.g., 5-HT₂A: PDB ID 6WGT) .
Q. What mechanistic insights explain the compound’s reactivity in electrophilic substitution reactions?
The chloro and dimethyl groups direct electrophiles to specific positions:
- Chloro at C7 : Deactivates the indole ring, favoring electrophilic attack at C5 due to meta-directing effects .
- 3,3-Dimethyl groups : Steric hindrance at C3 limits substitutions but stabilizes intermediates via hyperconjugation . Kinetic studies in DCM show nitration occurs 30% faster at C5 than C4 under HNO₃/H₂SO₄ conditions .
Q. How can researchers improve data reproducibility in pharmacological studies of this compound?
Key measures:
- Purity standards : Use HPLC with >98% purity thresholds (C18 column, acetonitrile/water gradient) .
- Metabolic stability testing : Incubate with liver microsomes to identify labile sites (e.g., N-H in dihydroindole) .
- Batch documentation : Report synthetic lots, storage conditions (-20°C under argon), and solvent history .
Methodological Challenges
Q. What strategies mitigate degradation during long-term storage of this compound?
Degradation pathways include oxidation and hydrolysis:
- Oxidation prevention : Store under inert gas (argon) with BHT (0.01% w/v) as an antioxidant .
- Hydrolysis resistance : Lyophilize and avoid aqueous buffers (use DMSO for stock solutions) . Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months when sealed in amber vials .
Q. How do researchers design experiments to elucidate the role of the chloro substituent in bioactivity?
A stepwise approach:
- Synthesize dechlorinated analogs : Compare 3,3-dimethyl-2,3-dihydro-1H-indole to isolate chlorine’s effects .
- Free-energy calculations : Use MM/GBSA to quantify chloro’s contribution to binding affinity (e.g., ΔΔG = -2.3 kcal/mol in kinase inhibition) .
- Isotopic labeling : Introduce ³⁶Cl to track metabolic fate via radio-HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
